An In-Depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione (CAS Number: 55943-72-1)
An In-Depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione (CAS Number: 55943-72-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine-2,5-dione, a versatile bifunctional reagent with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its reactivity, particularly as an alkylating agent. Furthermore, this guide discusses its role as a valuable building block in the construction of complex molecules, including its potential application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).
Chemical and Physical Properties
1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-bromoethyl)succinimide, is a white to off-white crystalline solid. Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55943-72-1 | [1][2] |
| Molecular Formula | C₆H₈BrNO₂ | [1][2] |
| Molecular Weight | 206.04 g/mol | [1][2] |
| Melting Point | 56-60 °C | [3] |
| Appearance | Powder | [3] |
| Purity | ≥97% | [2][3] |
| SMILES | BrCCN1C(=O)CCC1=O | [3] |
| InChI Key | AXYDHHRUFSOIAB-UHFFFAOYSA-N | [3] |
Synthesis
Plausible Experimental Protocol: Synthesis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione
This protocol is adapted from the Gabriel synthesis of N-(2-bromoethyl)phthalimide.[4]
Materials:
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Succinimide
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1,2-Dibromoethane
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
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Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the stirred suspension. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, 1,2-bis(succinimido)ethane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-(2-Bromoethyl)pyrrolidine-2,5-dione as a solid.
Reactivity and Applications
The chemical reactivity of 1-(2-Bromoethyl)pyrrolidine-2,5-dione is dominated by the presence of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.[1] This makes the compound an excellent reagent for introducing the N-(2-ethyl)succinimide moiety into other molecules.
N-Alkylation Reactions
1-(2-Bromoethyl)pyrrolidine-2,5-dione readily reacts with primary and secondary amines to form N-alkylated products. This reaction is fundamental in the synthesis of more complex molecules with potential biological activity. For instance, the pyrrolidine-2,5-dione scaffold is a key feature in many anticonvulsant drugs.[][6]
Plausible Experimental Protocol: N-Alkylation of a Primary Amine
Materials:
-
1-(2-Bromoethyl)pyrrolidine-2,5-dione
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent like acetonitrile.
-
Add 1-(2-Bromoethyl)pyrrolidine-2,5-dione (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Application in PROTAC Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC.
1-(2-Bromoethyl)pyrrolidine-2,5-dione can serve as a precursor for the synthesis of PROTAC linkers. The bromoethyl group can be reacted with a nucleophilic site on either the POI ligand or the E3 ligase ligand to form a stable covalent bond. The succinimide ring provides a rigid and polar component to the linker, which can influence the overall conformation and properties of the PROTAC molecule.
Spectral Data (Predicted)
1H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | t | 2H | N-CH₂-CH₂-Br |
| ~3.50 | t | 2H | N-CH₂-CH₂-Br |
| ~2.75 | s | 4H | -CO-CH₂-CH₂-CO- |
13C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O |
| ~39 | N-CH₂- |
| ~28 | -CO-CH₂- |
| ~27 | -CH₂-Br |
Mass Spectrometry (EI, Predicted):
-
Molecular Ion (M⁺): m/z = 205/207 (due to ⁷⁹Br and ⁸¹Br isotopes)
-
Major Fragmentation Peaks:
-
m/z = 126 [M - Br]⁺
-
m/z = 108 [M - CH₂Br]⁺
-
m/z = 99 [Succinimide]⁺
-
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1770, ~1700 | C=O stretch (imide, two bands) |
| ~1420 | C-H bend |
| ~1180 | C-N stretch |
| ~650 | C-Br stretch |
Safety Information
1-(2-Bromoethyl)pyrrolidine-2,5-dione is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(2-Bromoethyl)pyrrolidine-2,5-dione is a valuable and reactive building block in organic synthesis. Its bifunctional nature, with a reactive bromoethyl group and a stable succinimide core, makes it a versatile reagent for the introduction of the N-(2-ethyl)succinimide moiety. This has significant implications for the development of new pharmaceuticals, particularly in the areas of anticonvulsants and targeted protein degradation via PROTAC technology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and development.
